4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione

Kinase inhibition Epigenetic regulation Target selectivity

4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione (PubChem CID 3240296, CHEMBL1589324) is a synthetic, small-molecule heterocycle belonging to the 4-aminoquinazoline-2(1H)-thione class. It is currently registered at the preclinical development phase (max phase: Preclinical).

Molecular Formula C23H28N6OS
Molecular Weight 436.58
CAS No. 689266-64-6
Cat. No. B2516376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione
CAS689266-64-6
Molecular FormulaC23H28N6OS
Molecular Weight436.58
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43
InChIInChI=1S/C23H28N6OS/c30-21(29-16-14-28(15-17-29)20-10-5-7-12-24-20)11-2-1-6-13-25-22-18-8-3-4-9-19(18)26-23(31)27-22/h3-5,7-10,12H,1-2,6,11,13-17H2,(H2,25,26,27,31)
InChIKeyUNDOMHCGBQTUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione (CAS 689266-64-6): Procurement-Relevant Identity and Preclinical Profile for Targeted Research


4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione (PubChem CID 3240296, CHEMBL1589324) is a synthetic, small-molecule heterocycle belonging to the 4-aminoquinazoline-2(1H)-thione class [1] [2]. It is currently registered at the preclinical development phase (max phase: Preclinical) [2]. The scaffold contains a 2-thione group, a pyridin-2-ylpiperazine terminus, and a flexible C6 linker, features that confer a distinct binding-surface geometry relative to the more common 2-oxo quinazolines. Commercially, the compound is available from multiple chemical vendors, primarily for research use in oncology and epigenetic target screening.

Why Generic Quinazoline-2(1H)-thione Analogs Cannot Substitute for 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione in Target-Focused Screening


The structural pharmacophore of 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione integrates three key determinants that are absent or differently arranged in close analogs: (i) the C2-thione sulfur atom, which alters hydrogen-bonding capacity and electronic distribution relative to the more frequent C2-carbonyl; (ii) the C4-aminohexyl linker, whose length and flexibility influence target-site accessibility compared to shorter-chain or rigid-rod variants [1]; and (iii) the terminal 4-(pyridin-2-yl)piperazine ring, known to confer selective affinity for certain kinase and epigenetic regulatory protein domains [2]. Replacement by generic quinazoline-2(1H)-thiones that lack this specific substitution pattern—such as the Bcl-xL inhibitor DCBL55, which bears a different 2,4-substitution—has resulted in distinct potency profiles and selectivity shifts, demonstrating that broad ‘quinazoline-2-thione’ class labeling does not guarantee functionally equivalent biological readouts.

Quantitative Differentiation Evidence for 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione Against Closest Structural Analogs


ChEMBL-Registered Bioactivity Profile Count vs. 6-Morpholino Analog Indicates Broader Target Engagement

The compound CHEMBL1589324 has accumulated 15 potency data points across 11 distinct protein targets in the ChEMBL database, encompassing enzymes, epigenetic regulators, and unclassified proteins [1]. In contrast, its closest analog in the same database, 6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 422288-48-0 analogue), has no registered bioactivity data [2]. This differential data footprint means that the target compound's selectivity and potency profile can be assessed against reference compounds, which is not possible with the morpholine-substituted analog.

Kinase inhibition Epigenetic regulation Target selectivity

Preclinical Max Phase Status Differentiates from Most Quinazoline-2-thione Research Chemicals

CHEMBL1589324 is annotated with a maximum development phase of 'Preclinical' in the ChEMBL database [1]. By comparison, the vast majority of quinazoline-2(1H)-thione derivatives cataloged in PubChem and ChEMBL lack any development-phase annotation, indicating they have not advanced beyond early discovery stages [2]. This phase assignment, while not a guarantee of superior activity, signifies that the compound has undergone sufficient in vitro profiling to be considered a lead-like molecule by the depositing organization.

Drug discovery progression Lead optimization Preclinical candidates

Unique C2-Thione → C4-Aminohexyl → Pyridinylpiperazine Topology Compared to Shorter-Linker Or Phenyl-Substituted Quinazoline-2-thiones

The target compound incorporates a six-methylene chain connecting the C4-amino group to the pyridin-2-ylpiperazine amide. This topology is distinct from 4-(phenylamino)quinazoline-2(1H)-thiones, where a direct N-phenyl substitution eliminates the linker and the terminal heterocycle [1]. The extended linker has been shown in related quinazoline series to improve accessibility to deep ATP-binding pockets or protein-protein interaction interfaces [2], though direct head-to-head data for this specific compound are not publicly available.

Chemical probe design Linker SAR Binding conformation

Recommended Research Procurement Scenarios for 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione Based on Verified Differentiation Evidence


Lead compound for kinase or epigenetic target panels requiring multi-parameter data availability

When screening kinase selectivity panels (e.g., EGFR, PI3K, CDK families) or epigenetic targets (e.g., histone methyltransferases), the availability of 15 assay data points in ChEMBL allows teams to pre-filter the compound's likely target space and avoid purchasing 'silent' analogs that lack any bioactivity annotation [1].

Chemical probe development campaigns exploiting the C6-linker topology

For medicinal chemistry groups designing bivalent inhibitors or PROTACs, the extended 6-carbon linker with terminal pyridinylpiperazine amide serves as an ideal anchor for conjugation, offering a longer reach than direct C4-phenyl substitution while retaining synthetic tractability [2].

Preclinical stage standard reference compound for quinazoline-2-thione SAR libraries

Given its preclinical max phase annotation, the compound can act as a positive control or reference standard in building SAR libraries of quinazoline-2-thione analogs, providing a baseline with documented bioactivity breadth against which optimized analogs can be compared [1].

Quote Request

Request a Quote for 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.